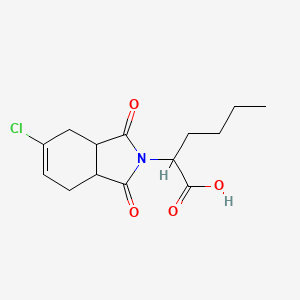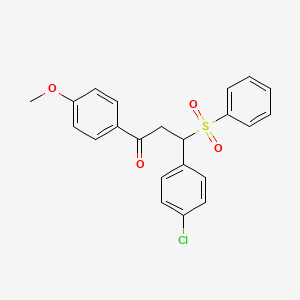![molecular formula C17H19N3O4 B5113982 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5113982.png)
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde, also known as DMNPE-caged compound, is a photo-labile protecting group used in chemical and biological research. This compound has been extensively studied for its ability to release bioactive molecules in a controlled and precise manner by photoactivation.
科学的研究の応用
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound is widely used in chemical and biological research for its ability to release bioactive molecules in a controlled and precise manner by photoactivation. This compound can be used to study the function of ion channels, enzymes, and receptors in cells and tissues. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds have been used to study the release of neurotransmitters such as glutamate and GABA, and the activation of ion channels such as TRPV1 and TRPA1. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds have also been used to study the function of enzymes such as protein kinase A and protein kinase C.
作用機序
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound releases bioactive molecules upon photoactivation with UV light. The nitrophenyl group in the compound undergoes a photolysis reaction upon exposure to UV light, resulting in the release of the bioactive molecule. The rate of release can be controlled by the intensity and duration of the UV light exposure.
Biochemical and Physiological Effects:
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound has been shown to have minimal biochemical and physiological effects on cells and tissues. The compound is non-toxic and does not interfere with cellular processes. However, the bioactive molecule released upon photoactivation may have biochemical and physiological effects on cells and tissues.
実験室実験の利点と制限
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound has several advantages for lab experiments. It allows for precise and controlled release of bioactive molecules, which can be used to study the function of ion channels, enzymes, and receptors in cells and tissues. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds can also be used to study the spatial and temporal dynamics of cellular signaling pathways. However, there are limitations to the use of 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds. The release of bioactive molecules is dependent on UV light exposure, which can be difficult to control. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds also require specialized equipment for photoactivation.
将来の方向性
There are several future directions for the use of 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds in chemical and biological research. One direction is the development of new caged compounds with improved photochemical properties, such as increased photolysis efficiency and longer wavelength activation. Another direction is the application of caged compounds in vivo, which would allow for the study of cellular signaling pathways in live animals. 2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compounds could also be used in drug discovery, where the compounds could be used to screen for new drug targets or to study the mechanism of action of existing drugs.
合成法
2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde compound is synthesized by reacting 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-(4-morpholinyl)-3-nitrophenol in the presence of a base. The reaction is carried out under reflux in an organic solvent such as dichloromethane or acetonitrile. The resulting product is purified by column chromatography and characterized by NMR spectroscopy.
特性
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-12-9-14(11-21)13(2)19(12)15-3-4-16(17(10-15)20(22)23)18-5-7-24-8-6-18/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJQLHGLGFLRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-[4-(morpholin-4-yl)-3-nitrophenyl]-1H-pyrrole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2,6-dimethoxyphenoxy)ethyl]amino}ethanol](/img/structure/B5113904.png)
![2-methyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5113908.png)
![1-[4-(2-chloro-6-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5113913.png)
![2-[(3-methoxyphenoxy)methyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5113920.png)
![(3aS*,5S*,9aS*)-5-(2-chloro-4-hydroxy-5-methoxyphenyl)-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5113928.png)


![2-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-methylphenol trifluoroacetate (salt)](/img/structure/B5113951.png)

![3-chloro-N-cyclohexyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5113968.png)


![16,18-dioxo-17-(2-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5113990.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-furamide](/img/structure/B5114004.png)